5-Amino-2-(trifluoromethyl)benzoic acid
Overview
Description
5-Amino-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the amino group onto a benzoic acid derivative. One common method is the nitration of 2-(trifluoromethyl)benzoic acid followed by reduction to introduce the amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes for nitration and reduction, as well as the use of advanced catalysts to improve yield and selectivity. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitro- or nitroso-5-(trifluoromethyl)benzoic acid.
Reduction: 5-Amino-2-(trifluoromethyl)benzyl alcohol or 5-Amino-2-(trifluoromethyl)benzaldehyde.
Substitution: Derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, allowing for better interaction with biological targets. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 4-Amino-3-(trifluoromethyl)benzoic acid
Uniqueness
5-Amino-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzoic acid core. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in the synthesis of specialized chemicals and pharmaceuticals.
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWMXOTOVEMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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